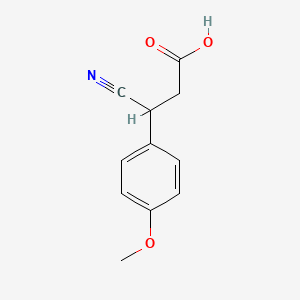![molecular formula C19H27N3O5 B6577466 2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid CAS No. 300730-97-6](/img/structure/B6577466.png)
2-[2-(N'-nonanoylhydrazinecarbonyl)acetamido]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzoic acid, which is an aromatic carboxylic acid . It contains a hydrazinecarbonyl group and a nonanoyl group attached to an acetamido group, which is further attached to the benzoic acid.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid portion of the molecule would contribute to its aromaticity . The presence of the hydrazinecarbonyl and nonanoyl groups would likely have significant effects on the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the carboxylic acid group, the hydrazinecarbonyl group, and the nonanoyl group. The carboxylic acid group can undergo typical acid-base reactions, and the hydrazinecarbonyl group could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility would depend on the balance between its polar (from the carboxylic acid and amide groups) and nonpolar (from the nonanoyl group) parts .作用機序
NNHCA is believed to act as a competitive inhibitor of certain enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and thus preventing the enzyme from catalyzing the reaction. Additionally, NNHCA can act as a pro-drug, meaning that it is converted into an active form inside the cell, which can then interact with other molecules in the cell.
Biochemical and Physiological Effects
NNHCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to have anti-inflammatory and antioxidant effects. Additionally, NNHCA has been shown to have anti-bacterial and anti-fungal properties.
実験室実験の利点と制限
NNHCA has a number of advantages for use in lab experiments. It is a small molecule, making it easy to work with and manipulate. Additionally, it can be synthesized in high yields, making it cost-effective for use in research. However, there are some limitations to using NNHCA in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, NNHCA is unstable and can easily degrade in the presence of light or heat.
将来の方向性
There are a number of potential future directions for research with NNHCA. One potential direction is to further explore its potential for use in cancer therapy. Additionally, further research could be done to explore its potential for use in drug delivery systems. Additionally, further research could be done to explore its potential for use as an enzyme inhibitor or pro-drug. Finally, further research could be done to explore its potential for use as an antioxidant or anti-inflammatory agent.
合成法
NNHCA can be synthesized by a variety of methods. One method involves the reaction of 2-aminobenzoic acid with N'-nonanoylhydrazine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-100°C. The reaction yields the desired product in high yields.
科学的研究の応用
NNHCA has been used in a variety of scientific research applications. It has been used as a useful tool for studying the structure and function of enzymes, as well as for studying the biochemical and physiological effects of drugs. Additionally, NNHCA has been used in studies of cell signaling pathways, as well as for studying the effects of various environmental factors on cellular processes.
特性
IUPAC Name |
2-[[3-(2-nonanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-3-4-5-6-7-12-16(23)21-22-18(25)13-17(24)20-15-11-9-8-10-14(15)19(26)27/h8-11H,2-7,12-13H2,1H3,(H,20,24)(H,21,23)(H,22,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQSMIXMDYGTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6577392.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6577399.png)
![13-{[3-(diethylamino)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577411.png)

![2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6577430.png)
![3-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6577438.png)
![ethyl 3-({4-[(methylcarbamoyl)methyl]phenyl}carbamoyl)propanoate](/img/structure/B6577446.png)
![2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B6577447.png)
![2-{9-[(furan-2-yl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetamide](/img/structure/B6577461.png)
![(2E)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B6577464.png)
![N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B6577467.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)
![3-methyl-7-octyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577478.png)
